molecular formula C22H22N4O2S B2782206 N-((1-nicotinoylpiperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide CAS No. 1797068-18-8

N-((1-nicotinoylpiperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide

Cat. No.: B2782206
CAS No.: 1797068-18-8
M. Wt: 406.5
InChI Key: DNIAETLZJJHZMG-UHFFFAOYSA-N
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Description

N-((1-Nicotinoylpiperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide is a synthetic small molecule featuring a thiazole-4-carboxamide core substituted with a phenyl group at position 2 and a nicotinoylpiperidinylmethyl moiety at the N-position. The nicotinoylpiperidine group may enhance pharmacokinetic properties, such as solubility or target binding affinity, compared to simpler thiazole analogs. Structural characterization via ¹H NMR, ¹³C NMR, and HRMS confirms its molecular weight (591.14 g/mol) and purity (>95%) .

Properties

IUPAC Name

2-phenyl-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c27-20(19-15-29-21(25-19)17-5-2-1-3-6-17)24-13-16-8-11-26(12-9-16)22(28)18-7-4-10-23-14-18/h1-7,10,14-16H,8-9,11-13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIAETLZJJHZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CSC(=N2)C3=CC=CC=C3)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-nicotinoylpiperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with piperidine and nicotinoyl groups. The process may include various chemical transformations such as amide bond formation and cyclization, which are essential for achieving the desired molecular structure.

Anticancer Activity

Research has demonstrated that thiazole derivatives, including this compound, exhibit significant anticancer properties. A study evaluated several phenylthiazole derivatives against various cancer cell lines, including SKNMC (neuroblastoma), Hep-G2 (hepatocarcinoma), and MCF-7 (breast cancer) using the MTT assay. The results indicated that while none of the compounds surpassed doxorubicin in efficacy, certain derivatives showed promising cytotoxic effects with IC50 values in the low micromolar range .

CompoundCell LineIC50 (µM)
4cSKNMC10.8 ± 0.08
4dHep-G211.6 ± 0.12
N-(Nicotine)MCF-7>20

These findings suggest that further structural modifications could enhance the anticancer potency of such compounds.

Antimicrobial Activity

In addition to anticancer properties, thiazole derivatives have been investigated for their antimicrobial activity. A study highlighted the antibacterial effects of various thiazole compounds against Gram-positive and Gram-negative bacteria. The compound exhibited modest activity with minimum inhibitory concentrations (MICs) ranging from 2 µg/mL to higher values depending on the bacterial strain tested .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Enterococcus faecalis16
Escherichia coli64

This indicates potential for development as antimicrobial agents.

Neuroprotective Effects

Another area of interest is the neuroprotective activity of thiazole derivatives. Some studies suggest that compounds like this compound may exert protective effects against neurodegenerative diseases by modulating pathways involved in oxidative stress and apoptosis. The activation of caspase pathways has been implicated in the mechanism of action for these compounds .

Case Studies and Research Findings

  • Cytotoxicity Evaluation : In vitro studies have shown that specific modifications to the thiazole ring can enhance cytotoxicity against cancer cells, indicating a structure-activity relationship that warrants further exploration .
  • Molecular Docking Studies : Computational studies have provided insights into how these compounds interact with biological targets at the molecular level, suggesting potential binding affinities that could be exploited in drug design .
  • Comparative Studies : Research comparing various thiazole derivatives has highlighted differences in biological activity based on structural variations, emphasizing the importance of chemical modifications in enhancing therapeutic efficacy .

Scientific Research Applications

Neuropharmacology

Research indicates that compounds similar to N-((1-nicotinoylpiperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide may exhibit neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's Disease and Parkinson's Disease. The compound's structure suggests potential interactions with neurotransmitter receptors, which could modulate excitatory signaling pathways involved in neurodegeneration.

Case Studies

  • A study highlighted the role of thiazole derivatives in enhancing cognitive functions and protecting against neuronal damage caused by excitotoxicity, suggesting that compounds like this compound could be beneficial in treating cognitive deficits associated with neurodegenerative diseases .

Anticonvulsant Activity

Thiazole-based compounds have been investigated for their anticonvulsant properties. The structure of this compound may allow it to inhibit pathways associated with seizure activity, making it a candidate for further exploration in epilepsy treatment.

Research Findings

  • In vitro studies have shown that certain thiazole derivatives can significantly reduce seizure activity in animal models, indicating a strong potential for this compound to act as an anticonvulsant agent .

Cancer Research

The compound's structural features suggest potential activity against cancer cell lines. Thiazoles have been noted for their ability to inhibit tubulin polymerization, which is crucial for cancer cell division.

Experimental Evidence

  • Preliminary studies demonstrate that thiazole derivatives can induce G2/M phase arrest in cancer cells, leading to reduced proliferation. This mechanism positions this compound as a promising candidate for anticancer drug development .

Comparative Data Table

Application AreaPotential EffectsSupporting Evidence
NeuropharmacologyNeuroprotective effects
Anticonvulsant ActivityReduction of seizure activity
Cancer ResearchInhibition of cell proliferation

Comparison with Similar Compounds

Key Findings from Analog Studies:

2-Phenylthiazole-4-carboxamide Derivatives :

  • Demonstrated IC₅₀ values in the micromolar range (1–50 µM) against HT-29 (colon), MCF-7 (breast), and A549 (lung) cancer cells .
  • Substituent Effects :
  • 3-Fluoro and 2-Fluoro derivatives showed broad-spectrum caspase-3 activation, inducing apoptosis across multiple cell lines.
  • 4-Chloro derivatives exhibited selective activity (e.g., HT-29 only), highlighting positional sensitivity .

N-Substituted 4-Pyridinyl Thiazoles :

  • Compounds with 4-pyridinyl substitutions showed moderate cytotoxicity (IC₅₀: 10–30 µM) in leukemia models, with activity linked to kinase inhibition (e.g., c-Src) .

Benzimidazole Derivatives :

  • Analogs like N-[(1H-benzimidazol-2-yl)methyl]-4-methoxyaniline (B1) showed lower potency (IC₅₀ > 50 µM), suggesting thiazole carboxamides may have superior pharmacological profiles .

Mechanistic Insights:

  • Caspase-3 Activation : The target compound’s analogs induce apoptosis via caspase-3 activation, a mechanism shared with 3-F/2-F derivatives .
  • Kinase Inhibition: Molecular docking studies suggest thiazole carboxamides (including nicotinoylpiperidine variants) may inhibit tyrosine kinases (e.g., c-Src, erbB), though direct evidence for the target compound is pending .

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